molecular formula C10H7F2NO B12505949 7-(Difluoromethoxy)isoquinoline

7-(Difluoromethoxy)isoquinoline

Cat. No.: B12505949
M. Wt: 195.16 g/mol
InChI Key: QICGAZDTBORDEV-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)isoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a difluoromethoxy (-OCF₂H) group at the 7-position. Its molecular formula is C₁₀H₇F₂NO, with a calculated molecular weight of 195.17 g/mol. The difluoromethoxy group introduces electron-withdrawing characteristics, influencing the compound’s electronic distribution, solubility, and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

7-(difluoromethoxy)isoquinoline

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-6,10H

InChI Key

QICGAZDTBORDEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Bischler-Napieralski Synthesis

The Bischler-Napieralski synthesis is a widely used method for preparing isoquinolines and involves a sequence of reactions beginning with readily available starting materials.

Step Reaction Reagents Conditions
1 Condensation Benzaldehyde, nitromethane Base-catalyzed
2 Reduction Lithium aluminum hydride (LiAlH₄) THF, 0°C to RT
3 Acetylation Acetyl chloride or acid anhydride Mild conditions
4 Cyclodehydration Phosphorus pentachloride (PCl₅) Heat
5 Aromatization PDC (pyridinium dichromate) Carbon, heat

This classical methodology provides a framework that could be modified to incorporate the difluoromethoxy group at an appropriate stage.

One-Pot Method for Dihydroisoquinoline Derivatives

A more direct approach for preparing functionalized dihydroisoquinolines has been demonstrated in recent patent literature. This method could be adapted for the synthesis of this compound with appropriate modifications.

Stage Reagents Function Conditions
1 Phenethylamine derivative, formylation reagent Core formation Reflux, 6h
2 Oxalyl chloride Activation 10-20°C
3 Phosphotungstic acid Catalytic ring closure 1h
4 Alcohol solvent Oxalic acid removal 50-55°C

The key challenge in synthesizing this compound is the introduction of the difluoromethoxy group at the 7-position. Several approaches may be suitable for this purpose.

Direct Difluoromethoxylation of Functionalized Isoquinolines

Direct functionalization of pre-formed isoquinolines represents one potential approach. This typically involves:

  • Preparation of 7-hydroxyisoquinoline as a precursor
  • Conversion to the difluoromethoxy derivative using appropriate reagents
Method Reagents Conditions Advantages Limitations
Nucleophilic fluorination CHFCl₂, base Polar aprotic solvent, heat Direct approach Harsh conditions
Deoxyfluorination DAST or related reagents Low temperature Mild conditions Side reactions
Radical difluoromethylation Difluoromethyl source, radical initiator Various conditions Versatile Complex setup

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a versatile strategy for introducing the difluoromethoxy group, as mentioned in available literature.

Coupling Type Precursor Coupling Partner Catalyst System
Suzuki-Miyaura 7-boronic acid/ester isoquinoline Difluoromethoxy donor Pd(0)/Pd(II), ligand, base
Buchwald-Hartwig 7-haloisoquinoline Difluoromethoxy donor Pd catalyst, bidentate ligand
C-H activation Isoquinoline Difluoromethoxy source Pd(II)/Pd(0), oxidant

Proposed Synthetic Routes to this compound

Based on the available information and general synthetic principles, two major routes can be proposed for the preparation of this compound.

Route A: Late-Stage Difluoromethoxylation

This approach introduces the difluoromethoxy group after constructing the isoquinoline core.

Synthetic Sequence:

  • Synthesis of 7-hydroxyisoquinoline using established methods
  • Protection of nitrogen (if necessary)
  • Conversion of the hydroxyl group to a leaving group (e.g., triflate)
  • Difluoromethoxylation using an appropriate reagent
  • Deprotection (if necessary)

This approach benefits from established isoquinoline synthesis methods but may face challenges in the selective difluoromethoxylation step.

Route B: Building the Isoquinoline Core with Pre-installed Difluoromethoxy Group

This route involves the construction of the isoquinoline core from a benzene derivative already containing the difluoromethoxy group.

Synthetic Sequence:

  • Preparation of a difluoromethoxylated benzaldehyde or benzoic acid derivative
  • Introduction of the necessary nitrogen-containing side chain
  • Cyclization to form the isoquinoline core
  • Aromatization (if necessary)

This approach requires careful consideration of functional group compatibility but may offer a more direct route to the target compound.

Recent Advances in Fluorinated Isoquinoline Synthesis

One promising approach for preparing fluorinated isoquinolines involves one-pot microwave-assisted methods, as described in recent literature. While this approach focuses on 1-fluoroalkyl-3-fluoroisoquinolines, the principles could be adapted for 7-difluoromethoxy derivatives.

Component Role Conditions
N-fluoroalkyl-1,2,3-triazoles Precursor Starting material
Potassium fluoride Mediator Catalyst
Microwave irradiation Energy source Controlled heating
Ketenimines Intermediates Generated in situ

The advantages of this approach include:

  • One-pot methodology
  • Microwave acceleration
  • Wide substrate scope
  • Potential for further functionalization

Analytical Characterization of this compound

Proper characterization is essential to confirm the successful synthesis of this compound. The following analytical methods are recommended:

Analytical Method Information Provided Typical Values/Features
¹H NMR Proton environment Characteristic signals for isoquinoline core and difluoromethoxy group
¹⁹F NMR Fluorine environment Typical shift for difluoromethoxy group
¹³C NMR Carbon framework Confirmation of isoquinoline structure
HRMS Molecular formula confirmation [M+H]+ at m/z 196.1730
IR Spectroscopy Functional group identification C-F, C-O stretching bands
X-ray Crystallography Absolute structure confirmation 3D structural visualization

Optimization Strategies for Key Synthetic Steps

The preparation of this compound likely requires optimization of several key steps to achieve acceptable yields and purity.

Optimization of Isoquinoline Core Formation

The classical Bischler-Napieralski synthesis can be optimized through careful control of reaction parameters:

Parameter Range Effect on Yield Effect on Purity
Temperature 80-120°C Higher yields at elevated temperatures Potential side reactions at >100°C
Catalyst loading 0.5-10 mol% Higher loading increases rate Excess catalyst may lead to impurities
Reaction time 2-24h Longer times for completion Extended times may lead to decomposition
Solvent Various Polar aprotic solvents typically superior Clean-up dependent on solvent choice

Optimization of Difluoromethoxylation

The introduction of the difluoromethoxy group represents a critical step that requires careful optimization:

Method Key Parameters Optimization Focus
Direct difluoromethoxylation Reagent, base, temperature Selective functionalization, minimizing side reactions
Cross-coupling Catalyst, ligand, base Catalyst stability, cross-coupling efficiency
Radical methods Initiator, temperature, concentration Radical formation and controlled reactivity

The preparation of this compound represents a synthetic challenge that requires careful consideration of both isoquinoline core construction and difluoromethoxy group introduction. While direct reports of synthesis methods specific to this compound are limited, several viable approaches can be extrapolated from established methodologies.

The most promising routes appear to be:

  • Palladium-catalyzed cross-coupling reactions with appropriate precursors
  • Late-stage difluoromethoxylation of functionalized isoquinolines
  • Building the isoquinoline core with pre-installed difluoromethoxy groups

Future research should focus on developing milder conditions for difluoromethoxylation, optimizing catalyst systems for cross-coupling approaches, and establishing one-pot methodologies for more efficient synthesis.

Chemical Reactions Analysis

General Chemical Reactions of Isoquinoline Derivatives

Isoquinoline derivatives, including those with difluoromethoxy substituents, can participate in various chemical reactions due to their aromatic nature and the presence of a nitrogen atom in the ring.

Electrophilic Aromatic Substitution

Isoquinolines are reactive towards electrophilic aromatic substitution (SEAr) reactions, particularly in the benzenoid ring. The difluoromethoxy group can influence the reactivity and regioselectivity of these reactions by withdrawing electrons from the ring, thus affecting the stability of the Wheland intermediate .

Oxidation Reactions

Isoquinolines can undergo oxidation reactions using reagents like potassium permanganate. These reactions can lead to the formation of quinoline derivatives or other oxidized products.

Reduction Reactions

Reduction reactions involving isoquinolines often use lithium aluminum hydride (LiAlH4) as a reducing agent. These reactions can result in the saturation of the aromatic ring or the reduction of specific functional groups attached to the ring.

Nucleophilic Substitution

While less common for isoquinolines, nucleophilic substitution reactions can occur under specific conditions, especially when the ring is activated by electron-withdrawing groups .

Potential Reactions of 7-(Difluoromethoxy)isoquinoline

Reaction Type Reagents Potential Products
Electrophilic Aromatic SubstitutionElectrophiles (e.g., NO2+, Br+)Substituted isoquinolines
OxidationPotassium permanganateQuinoline derivatives
ReductionLithium aluminum hydrideSaturated or reduced isoquinolines
Nucleophilic SubstitutionNucleophiles (e.g., OH-, NH2-)Substituted isoquinolines

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

  • 8-Hydroxyisoquinoline (XIV): Unlike 7-(difluoromethoxy)isoquinoline, this compound has a hydroxy (-OH) group at the 8-position. The difluoromethoxy group’s electron-withdrawing nature reduces basicity compared to the electron-donating hydroxy group .
  • 1-Chloro-7-(difluoromethoxy)isoquinoline: This derivative (C₁₀H₆ClF₂NO, MW 229.61 g/mol) shares the 7-difluoromethoxy group but adds a chlorine atom at position 1. However, the chlorine atom may sterically hinder reactions at the 1-position .

Core Structure Variations: Isoquinoline vs. Quinolone

  • Garenoxacin Mesylate: A fluoroquinolone antibiotic with an 8-(difluoromethoxy) group on a quinolone core (C₂₃H₂₁F₂N₃O₅S, MW 489.49 g/mol). Unlike this compound, Garenoxacin’s quinolone core includes a ketone and carboxylic acid, critical for binding bacterial DNA gyrase. The 8-position substitution in quinolones is pharmacologically favorable, whereas isoquinoline derivatives may target different biological pathways (e.g., kinase inhibition) .

Halogenated Derivatives

  • 4-Bromo-7-chloro-6-fluoroisoquinoline: This compound (C₉H₄BrClFN, MW 289.49 g/mol) features halogen substituents at positions 4, 6, and 7. The combined electron-withdrawing effects of halogens increase polarity and reduce solubility in nonpolar solvents compared to this compound.

Tetrahydroisoquinoline Derivatives

  • 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: This derivative (C₁₁H₉ClF₃NO₃S, MW 342.70 g/mol) has a saturated tetrahydroisoquinoline core, reducing aromaticity and increasing conformational flexibility. The sulfonyl chloride and trifluoroacetyl groups enhance reactivity, making it suitable for covalent binding in prodrug design—a contrast to the aromatic this compound’s stability .

Physicochemical and Spectral Data Comparison

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties
This compound C₁₀H₇F₂NO 195.17 7-OCF₂H High lipophilicity, electron-withdrawing
1-Chloro-7-(difluoromethoxy)... C₁₀H₆ClF₂NO 229.61 1-Cl, 7-OCF₂H Enhanced reactivity at 1-position
Garenoxacin Mesylate C₂₃H₂₁F₂N₃O₅S 489.49 8-OCF₂H, quinolone core Antibacterial activity
8-Hydroxyisoquinoline (XIV) C₉H₇NO 145.16 8-OH UV λmax ~270 nm (acidic conditions)
4-Bromo-7-chloro-6-fluoroisoquinoline C₉H₄BrClFN 289.49 4-Br, 6-F, 7-Cl High halogen content, polar

Biological Activity

7-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline that has garnered attention for its potential biological activities. This compound is being investigated for its roles in various therapeutic areas, including antiviral, antibacterial, and anticancer applications. The unique difluoromethoxy substitution enhances its lipophilicity and may influence its pharmacokinetic properties, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as 11β-HSD1, which plays a crucial role in glucocorticoid metabolism. Additionally, molecular docking studies suggest that this compound can effectively bind to viral proteins, potentially inhibiting their function and blocking viral replication pathways .

Biological Activities

The compound exhibits a range of biological activities that are summarized below:

  • Antiviral Activity : Research indicates that isoquinoline derivatives, including this compound, can inhibit viral replication pathways. For instance, some studies have shown that isoquinolines can inhibit the main protease of SARS-CoV-2, indicating their relevance in treating viral infections .
  • Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines. The compound's unique structure may enhance its ability to target cancer cells effectively.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes involved in metabolic processes, which could have therapeutic implications in conditions like diabetes and cancer .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds. Below are key findings from recent research:

Study Focus Findings
MDPI Study (2022)Isoquinoline precursorsShowed relaxation effects on smooth muscle tissues through calcium channel modulation .
Bioactivity Study (2022)Viral infectionsIdentified binding affinities against viral proteins; showed potential against SARS-CoV-2 .
In Silico Studies (2024)Drug discoveryHighlighted the compound's ability to inhibit Mpro of SARS-CoV-2 with effective binding scores .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other isoquinoline derivatives. The following table compares its properties with those of related compounds:

Compound Name Structural Features Unique Properties
1-ChloroisoquinolineChlorine at position 1Exhibits antibacterial activity
7-MethoxyisoquinolineMethoxy group at position 7Known for neuroprotective effects
BerbamineBis-benzylisoquinoline structureAntiviral properties against multiple viruses
CoptisineAdditional methoxy groupsStrong binding affinity against proteases

The difluoromethoxy substitution in this compound not only enhances its lipophilicity but also potentially alters its interaction profile with biological targets compared to other isoquinoline derivatives .

Q & A

Q. How to ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Use electronic lab notebooks (ELNs) for real-time data entry. Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectra and crystal data in repositories (e.g., Cambridge Crystallographic Data Centre). Implement version control for computational scripts .

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